2-Hydroxy-3-methyl-4-sulfobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-methyl-4-sulfobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxyl group, a methyl group, and a sulfonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methyl-4-sulfobenzoic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 2-Hydroxy-3-methylbenzoic acid using sulfuric acid or oleum. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as crystallization or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methyl-4-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate ester under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfonate esters.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Hydroxy-3-methyl-4-sulfobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methyl-4-sulfobenzoic acid involves its interaction with specific molecular targets. The hydroxyl and sulfonic acid groups play crucial roles in its reactivity and binding affinity. These functional groups can form hydrogen bonds and ionic interactions with target molecules, influencing various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-sulfobenzoic acid: Similar structure but with the sulfonic acid group at a different position.
4-Hydroxy-3-methylbenzoic acid: Lacks the sulfonic acid group.
2-Hydroxy-4-sulfobenzoic acid: Another positional isomer with different chemical properties.
Uniqueness
2-Hydroxy-3-methyl-4-sulfobenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications. The combination of hydroxyl, methyl, and sulfonic acid groups in this particular arrangement allows for unique interactions and reactions that are not observed in its positional isomers or structurally related compounds.
Properties
CAS No. |
61641-18-7 |
---|---|
Molecular Formula |
C8H8O6S |
Molecular Weight |
232.21 g/mol |
IUPAC Name |
2-hydroxy-3-methyl-4-sulfobenzoic acid |
InChI |
InChI=1S/C8H8O6S/c1-4-6(15(12,13)14)3-2-5(7(4)9)8(10)11/h2-3,9H,1H3,(H,10,11)(H,12,13,14) |
InChI Key |
FCBZRGXJOWSOFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.